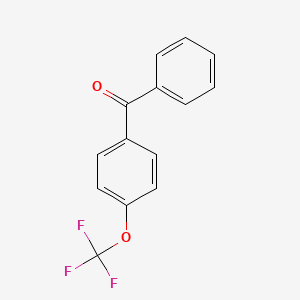![molecular formula C18H18N4O2 B6302210 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 1446487-80-4](/img/structure/B6302210.png)
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tetrahydro-pyran-2-yloxy group and the pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of the Tetrahydro-pyran-2-yloxy Group: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-(tetrahydro-pyran-2-yloxy)benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-pyran-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce halogen or nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer treatment and antimicrobial therapy .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the inhibition of cell growth. This makes it a potential candidate for the treatment of diseases such as cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Notable for its role as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine stands out due to the presence of the tetrahydro-pyran-2-yloxy group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
7-[4-(oxan-2-yloxy)phenyl]pyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18-20-11-13-6-9-15(21-17(13)22-18)12-4-7-14(8-5-12)24-16-3-1-2-10-23-16/h4-9,11,16H,1-3,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQEAJNRDBXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=NC(=NC=C4C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B6302128.png)
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)



![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)



![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)



